![molecular formula C15H19N3O4S2 B2795721 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide CAS No. 1002483-98-8](/img/structure/B2795721.png)
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide
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Overview
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridazine ring
Mechanism of Action
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-chloropyridazine with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. This intermediate is then coupled with a phenylpropane-1-sulfonamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.
Anti-inflammatory Properties
Recent studies have shown that sulfonamide derivatives, including compounds similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide, can inhibit human microsomal prostaglandin E synthase-1 (mPGES-1). This inhibition is crucial for developing anti-inflammatory medications. For instance, a related study demonstrated that certain sulfonamide derivatives achieved IC50 values ranging from 0.72 to 3.40 µM in inhibiting PGE2 formation, indicating their potential as selective anti-inflammatory agents .
Cancer Research
Sulfonamide compounds have been investigated for their anticancer properties. The structural motifs present in this compound may allow it to interfere with cancer cell proliferation pathways. Preliminary studies suggest that modifications in the sulfonamide group can enhance cytotoxicity against various cancer cell lines.
Pharmacological Studies
Pharmacological investigations into this compound focus on its mechanism of action and therapeutic efficacy.
Efficacy in Preclinical Models
Preclinical models have been employed to assess the efficacy of this compound in various disease states. For example, studies involving animal models of arthritis have shown promising results, with significant reductions in inflammation and pain scores observed following treatment with sulfonamide derivatives .
Data Tables and Case Studies
To provide a comprehensive overview of the applications of this compound, the following tables summarize key findings from recent research.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Celecoxib: A sulfonamide-containing drug used as a COX-2 inhibitor.
Pyridazine Derivatives: Compounds like pyridazinone, which have similar ring structures and biological activities.
Uniqueness
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide is unique due to the combination of the sulfonamide and pyridazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in drug design and other fields.
Biological Activity
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide is a compound belonging to the class of pyridazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyridazine Derivatives
Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. The specific compound exhibits unique properties due to its structural features, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyridazine derivatives often interfere with key enzymatic pathways that are crucial for the survival and proliferation of pathogens. For instance, they may inhibit enzymes involved in nucleic acid synthesis or protein synthesis.
- Antimicrobial Activity : The compound shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to existing antibiotics.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyridazine derivatives found that this compound demonstrated potent activity against MRSA strains, outperforming traditional antibiotics like ciprofloxacin in biofilm disruption assays.
- Anti-inflammatory Potential : In a controlled experiment involving human macrophage cell lines, the compound showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of pyridazine derivatives:
- Structural Modifications : Variations in substituents on the pyridazine ring significantly influence biological activity. The ethylsulfonyl group enhances solubility and bioavailability, which is critical for therapeutic applications.
- Target Identification : Ongoing studies are focused on identifying specific molecular targets for this compound to elucidate its mechanism of action further.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-10-24(21,22)18-13-7-5-6-12(11-13)14-8-9-15(17-16-14)23(19,20)4-2/h5-9,11,18H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXDLZOGWFTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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